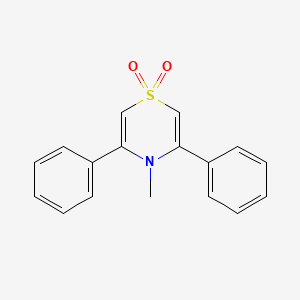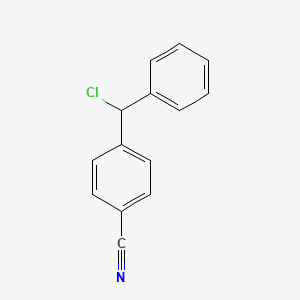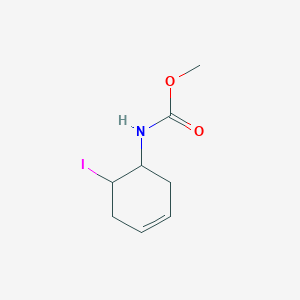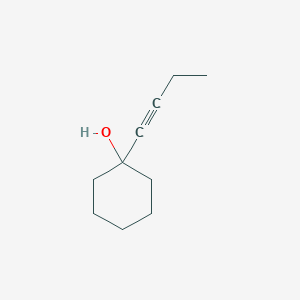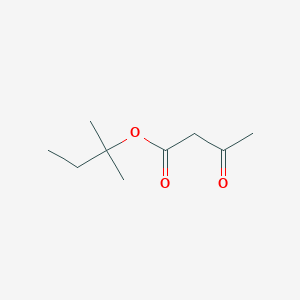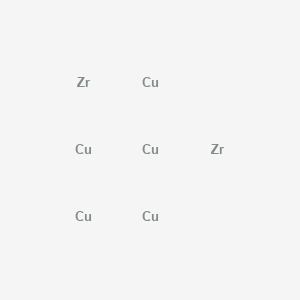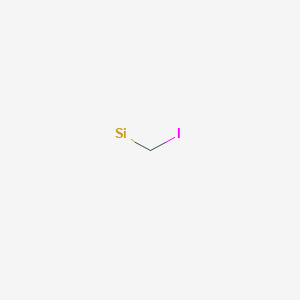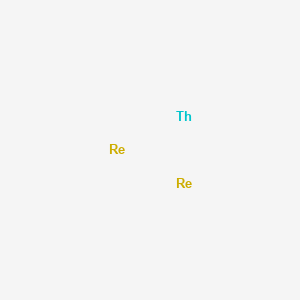
Rhenium--thorium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhenium–thorium (2/1) is a compound formed by the combination of rhenium and thorium in a 2:1 ratio This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry Rhenium is a transition metal known for its high melting point and resistance to corrosion, while thorium is an actinide metal with radioactive properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rhenium–thorium (2/1) typically involves the reaction of rhenium and thorium precursors under controlled conditions. One common method is the reaction of thorium chloride with rhenium carbonyl complexes. This reaction is carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the rhenium–thorium compound.
Industrial Production Methods
Industrial production of rhenium–thorium (2/1) may involve the use of high-temperature furnaces and specialized equipment to handle the reactive nature of the elements involved. The process typically includes the purification of rhenium and thorium precursors, followed by their controlled reaction in a high-temperature environment. The resulting compound is then purified and characterized to ensure its quality and consistency.
化学反应分析
Types of Reactions
Rhenium–thorium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both rhenium and thorium.
Common Reagents and Conditions
Oxidation Reactions: Rhenium–thorium (2/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur at elevated temperatures and result in the formation of oxides.
Reduction Reactions: Reduction of rhenium–thorium (2/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. These reactions often require specific conditions, such as high pressure or the presence of a catalyst.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
The major products formed from the reactions of rhenium–thorium (2/1) depend on the specific reaction conditions and reagents used. Common products include oxides, halides, and other coordination compounds.
科学研究应用
Rhenium–thorium (2/1) has several scientific research applications due to its unique properties:
Chemistry: In chemistry, rhenium–thorium (2/1) is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its ability to facilitate these reactions makes it valuable in the synthesis of complex molecules.
Biology: In biological research, rhenium–thorium (2/1) is studied for its potential use in radiopharmaceuticals. The radioactive properties of thorium make it suitable for imaging and therapeutic applications in medicine.
Medicine: Rhenium–thorium (2/1) is explored for its potential use in cancer treatment. The compound’s radioactive properties can be harnessed to target and destroy cancer cells while minimizing damage to healthy tissues.
Industry: In industrial applications, rhenium–thorium (2/1) is used in the production of high-temperature materials and coatings. Its resistance to corrosion and high melting point make it suitable for use in extreme environments.
作用机制
The mechanism of action of rhenium–thorium (2/1) involves its interaction with molecular targets and pathways within cells. In biological systems, the compound can bind to specific proteins or DNA, leading to changes in cellular function. The radioactive properties of thorium contribute to its ability to induce cell death, making it effective in cancer treatment. Additionally, the compound’s catalytic properties enable it to facilitate various chemical reactions by lowering the activation energy required for these reactions to occur.
相似化合物的比较
Rhenium–thorium (2/1) can be compared to other similar compounds, such as rhenium–uranium and rhenium–ruthenium compounds. While these compounds share some similarities, rhenium–thorium (2/1) is unique due to the specific properties of thorium. For example:
Rhenium–uranium: This compound also involves a combination of a transition metal and an actinide metal. uranium’s properties differ from those of thorium, resulting in different reactivity and applications.
Rhenium–ruthenium: This compound involves two transition metals, leading to different chemical behavior compared to rhenium–thorium (2/1). Rhenium–ruthenium compounds are often used in catalysis and materials science.
属性
CAS 编号 |
12423-79-9 |
|---|---|
分子式 |
Re2Th |
分子量 |
604.45 g/mol |
IUPAC 名称 |
rhenium;thorium |
InChI |
InChI=1S/2Re.Th |
InChI 键 |
PWZXYFZDMPTVCK-UHFFFAOYSA-N |
规范 SMILES |
[Re].[Re].[Th] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


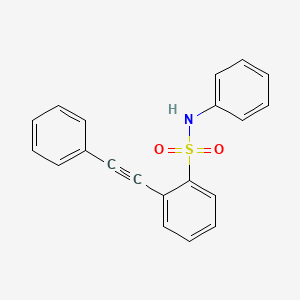
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
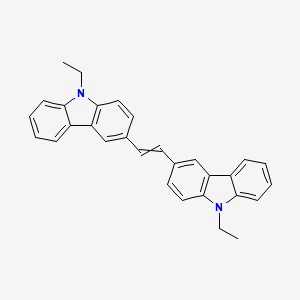
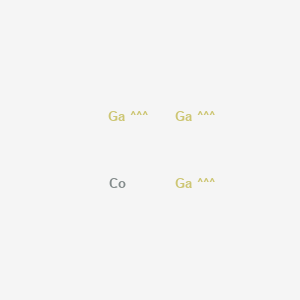
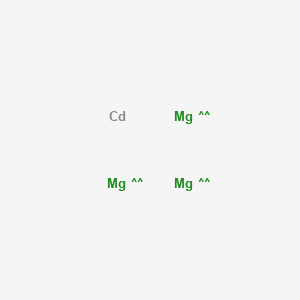
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

